molecular formula C12H9NO3 B1356274 4-Hydroxy-2'-nitrobiphenyl CAS No. 51264-59-6

4-Hydroxy-2'-nitrobiphenyl

Cat. No. B1356274
CAS RN: 51264-59-6
M. Wt: 215.2 g/mol
InChI Key: NRRCMTITSCFYOH-UHFFFAOYSA-N
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Description

4-Hydroxy-2’-nitrobiphenyl is a chemical compound with the molecular formula C12H9NO3 . It has been used in the detection and photodegradation of organic pollutants .


Synthesis Analysis

The synthesis of 4-Hydroxy-2’-nitrobiphenyl involves the reaction of 4-(4, 4, 6-trimethyl-1, 3, 2-dioxaborinan-2-yl) phenol with 4-bromonitrobenzene in the presence of tetrakistriphenylphosphine palladium .


Molecular Structure Analysis

The molecular weight of 4-Hydroxy-2’-nitrobiphenyl is 215.2048 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Hydroxy-2’-nitrobiphenyl has been used in the detection and photodegradation of organic pollutants . It exhibits excellent selectivity and sensitivity towards 4-hydroxy-4’-nitrobiphenyl (HNBP) with a detection limit of 50 nM in solution .


Physical And Chemical Properties Analysis

4-Hydroxy-2’-nitrobiphenyl is a solid at 20 degrees Celsius . It has a melting point of 113.0 to 116.0 °C . It is air sensitive and should be stored under inert gas .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-2’-nitrobiphenyl (also known as NO2-Bp-OH) is the excited singlet states and the triplet state . The nitro group in NO2-Bp-OH increases the spin-orbit coupling between these states, resulting in ultrafast intersystem crossing and the formation of the long-lived lowest excited triplet state (T1) with a high yield .

Mode of Action

The mode of action of NO2-Bp-OH involves the interaction with its targets, leading to changes in their states. Specifically, the nitro group in NO2-Bp-OH enhances the spin-orbit coupling between the excited singlet states and the triplet state . This results in ultrafast intersystem crossing and the formation of the long-lived lowest excited triplet state (T1) with a high yield .

Biochemical Pathways

It is known that hydroxyaromatic compounds, which include no2-bp-oh, have a wide range of applications in catalytic synthesis and biological processes due to their enhanced acidity upon photo-excitation .

Result of Action

The result of NO2-Bp-OH’s action is the formation of the long-lived lowest excited triplet state (T1) with a high yield . This state is achieved through ultrafast intersystem crossing, facilitated by the increased spin-orbit coupling between the excited singlet states and the triplet state .

Action Environment

The action of NO2-Bp-OH can be influenced by various environmental factors. For instance, a cadmium (II)-based MOF, Cd-TCAA, exhibits excellent selectivity and sensitivity towards NO2-Bp-OH with a detection limit of 50 nM in solution . This suggests that the presence of certain substances in the environment can enhance the detection and degradation of NO2-Bp-OH .

Safety and Hazards

4-Hydroxy-2’-nitrobiphenyl can cause skin irritation and serious eye irritation . Precautions should be taken to avoid skin and eye contact, and protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

4-(2-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRCMTITSCFYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573869
Record name 2'-Nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2'-nitrobiphenyl

CAS RN

20281-23-6, 51264-59-6
Record name 2′-Nitro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20281-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2'-nitrobiphenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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